Gly Gly Gly 8 Lys vasopressin
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Overview
Description
Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is primarily used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome. Terlipressin is a prodrug of lysine vasopressin, which means it is converted into the active form in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terlipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Coupling of Glycyl Residues: The synthesis begins with the coupling of three glycyl residues to the N-terminal of lysine vasopressin.
Peptide Bond Formation: The peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
In industrial settings, terlipressin is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the peptide. The process involves:
Solid-Phase Synthesis: The peptide is synthesized on a solid support, typically a resin.
Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.
Lyophilization: The purified peptide is lyophilized to obtain the final product in a stable, dry form.
Chemical Reactions Analysis
Types of Reactions
Terlipressin undergoes several types of chemical reactions, including:
Oxidation: Terlipressin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Terlipressin can undergo substitution reactions where specific amino acids are replaced with other residues to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DCC and NHS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of more stable peptide structures, while reduction can increase the peptide’s flexibility .
Scientific Research Applications
Terlipressin has a wide range of scientific research applications, including:
Medicine: It is used to treat bleeding esophageal varices and hepatorenal syndrome.
Chemistry: The compound is used in peptide synthesis research to develop new peptide-based drugs.
Mechanism of Action
Terlipressin acts as a vasopressin receptor agonist, specifically targeting the V1 receptors on vascular smooth muscle. Upon administration, terlipressin is enzymatically cleaved to release lysine vasopressin, which then binds to the V1 receptors. This binding causes vasoconstriction, leading to increased blood pressure and reduced blood flow to the splanchnic circulation. The overall effect is an improvement in renal function and a reduction in portal pressure .
Comparison with Similar Compounds
Terlipressin is compared with other vasopressin analogues such as:
Lysine Vasopressin: Terlipressin is a prodrug of lysine vasopressin, offering a longer half-life and increased selectivity for the V1 receptor.
Desmopressin: Unlike terlipressin, desmopressin primarily acts on the V2 receptors and is used for its antidiuretic effects.
Ornipressin: Similar to terlipressin, ornipressin is used for its vasoconstrictive properties but has a shorter duration of action.
Terlipressin’s uniqueness lies in its longer half-life and increased selectivity for the V1 receptor, making it more effective for conditions requiring sustained vasoconstriction .
Properties
IUPAC Name |
1-[19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFXAYNYRLAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N16O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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